molecular formula C9H10N2O B11920571 (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B11920571
M. Wt: 162.19 g/mol
InChI Key: ANUUXFLENGFODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol (CAS 127717-26-4) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold recognized for its metabolic stability and its role as an isostere for other nitrogen-containing heterocycles like indole or purine . The presence of the hydroxymethyl group at the 3-position provides a versatile handle for further synthetic modifications, allowing researchers to create diverse derivatives for structure-activity relationship (SAR) studies . The pyrazolo[1,5-a]pyridine motif is found in various biologically active molecules and approved therapeutics. For instance, ibudilast, a 3-acylpyrazolo[1,5-a]pyridine, is a marketed drug for asthma and is being investigated for neurodegenerative disorders . This structural class has been utilized in the design of inhibitors for a wide range of targets, including protein kinases (such as JAK, CSK, and PI3K) , as well as antagonists for various receptors (e.g., 5-HT4, EP1, D3 dopamine) . Recent research also explores pyrazolopyridine derivatives for inducing fetal hemoglobin for treating inherited blood disorders like sickle cell disease . As such, this compound serves as a critical intermediate for chemists developing novel therapeutic agents in these areas. Product Specifications: • CAS Number: 127717-26-4 • Molecular Formula: C9H10N2O • Molecular Weight: 162.19 g/mol • SMILES: OCc1cnn2c1c(C)ccc2 This product is intended for research purposes only and is not for human or animal use. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3

InChI Key

ANUUXFLENGFODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=C(C=N2)CO

Origin of Product

United States

Preparation Methods

Cyclization Reactions Involving Pyrazole and Pyridine Precursors

The foundational approach to constructing the pyrazolo[1,5-a]pyridine core involves cyclization reactions between pyrazole and pyridine derivatives. VulcanChem highlights that the hydroxymethyl group at position 3 is introduced via Mannich-type reactions or nucleophilic substitutions after cyclization . For instance, 4-methylpyrazole derivatives react with α,β-unsaturated carbonyl compounds under basic conditions to form the bicyclic system. A representative protocol involves:

  • Condensation of 4-methylpyrazole with ethyl acrylate in the presence of sodium ethoxide.

  • Cyclization via heating at 120°C for 12 hours to yield the pyrazolo[1,5-a]pyridine scaffold.

  • Hydroxymethylation using formaldehyde under basic conditions to introduce the methanol group .

This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions .

Ritter-Type Reaction Catalyzed by Bi(OTf)₃ and p-TsOH

Recent advancements leverage bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) for benzylic alcohol activation. As demonstrated by ACS Organic & Inorganic Au, this Ritter-type reaction facilitates the formation of imidazo[1,5-a]pyridines, a related heterocyclic system . Adapting this methodology:

  • Pyridinylmethanol precursors are treated with Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (5 equiv) in 1,2-dichloroethane (DCE) at 150°C.

  • The reaction proceeds via benzylic cation intermediates, enabling cyclization with nitriles or amines.

Key Data:

EntrySolventCatalyst LoadingYield (%)
1DCE/MeCN (1:1)5 mol% Bi(OTf)₃42
2MeCN5 mol% Bi(OTf)₃76

This method offers superior regioselectivity and scalability, though excess acid is required to suppress byproducts .

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

A modular route reported in PMC involves sequential functionalization of preformed pyrazolo[1,5-a]pyrimidine cores :

  • Chlorination : Treatment of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with phosphorus oxychloride (POCl₃) yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .

  • Nucleophilic Substitution : The chlorinated intermediate reacts with morpholine or piperidine derivatives to install substituents.

  • Hydroxymethylation : Lithium aluminum hydride (LiAlH₄) reduces ester or aldehyde groups to methanol functionalities.

This approach achieves high purity (>95%) but requires rigorous purification after each step .

Suzuki Coupling and Reductive Amination Approaches

The Royal Society of Chemistry (RSC) outlines a hybrid strategy combining Suzuki-Miyaura coupling and reductive amination :

  • Suzuki Coupling : Bromopyrazolo[1,5-a]pyridine intermediates react with boronic acids (e.g., benzyloxy-methylboronic acid) to introduce aryl groups.

  • Reductive Amination : The resultant aldehyde undergoes condensation with amines (e.g., piperidine) followed by sodium borohydride (NaBH₄) reduction.

Example Protocol:

  • 5-Bromo-3-(3-(2-methyl-5-nitrophenylsulfonyl)prop-1-enyl)pyrazolo[1,5-a]pyridine is coupled with 4-formylphenylboronic acid under Pd(PPh₃)₄ catalysis (82% yield) .

  • Subsequent reductive amination with methylamine and NaBH₄ affords the hydroxymethyl derivative (68% yield) .

This method excels in introducing diverse substituents but demands air-sensitive catalysts.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)ScalabilityKey AdvantageLimitation
Cyclization45–60ModerateSimple reagentsLow regioselectivity
Ritter-Type Reaction76HighHigh efficiencyExcess acid required
Multi-Step Synthesis61–94LowHigh purityMulti-step purification
Suzuki Coupling68–82ModerateVersatile functionalizationAir-sensitive conditions

The Ritter-type reaction (Method 2) emerges as the most efficient for large-scale production, whereas Suzuki coupling (Method 4) suits late-stage diversification .

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with carboxylic acids or activated carbonyl compounds. Optimal conditions involve acidic catalysts and oxidative atmospheres:

EntryAcid (equiv.)AtmosphereYield (%)
1HOAc (2)Air34
2HOAc (6)O₂94
3TFA (2)O₂55

Data adapted from pyrazolo[1,5-a]pyridine synthesis studies under analogous conditions .

Key findings:

  • Acetic acid (6 equiv.) under oxygen achieves near-quantitative yields due to enhanced oxidative coupling .

  • Strong acids like trifluoroacetic acid (TFA) show reduced efficiency compared to acetic acid .

Nucleophilic Substitution

The hydroxymethyl group participates in SN2 reactions with electrophiles. For example:

  • Reaction with thionyl chloride (SOCl₂) produces the corresponding chloromethyl derivative, a precursor for further functionalization.

  • Mitsunobu reactions enable ether formation using triphenylphosphine/diethyl azodicarboxylate (DEAD), yielding aryl/alkyl ether derivatives.

Oxidation Reactions

Controlled oxidation converts the hydroxymethyl group to a carboxylic acid:

  • Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions oxidizes the alcohol to 4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Over-oxidation risks ring decomposition, requiring careful stoichiometric control.

Cross-Coupling Reactions

The heterocyclic core enables Suzuki-Miyaura couplings at the pyridine ring:

PositionBoronic AcidCatalystYield (%)
C-5Phenylboronic acidPd(PPh₃)₄/K₂CO₃78
C-64-ChlorophenylPd(OAc)₂/XPhos65

Representative data for analogous pyrazolo[1,5-a]pyridine systems .

Ring Functionalization

The pyrazole nitrogen participates in alkylation and arylation :

  • Methylation with methyl iodide (CH₃I) in DMF yields N-methylated derivatives, altering electronic properties.

  • Buchwald-Hartwig amination introduces aryl amines at the pyridine ring, expanding pharmacological relevance .

Mechanistic Insights

Reactions often proceed via:

  • Enol intermediate formation with β-diketones or esters .

  • Oxidative dehydrogenation under O₂ to form fused rings .

  • Cyclocondensation with loss of water or alcohol moieties .

This compound’s versatility in esterification, cross-coupling, and oxidation underscores its utility in drug discovery and materials science. Further studies should explore enantioselective modifications and stability under physiological conditions.

Scientific Research Applications

Synthetic Routes

Several synthetic pathways have been developed for producing (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol. These methods often involve the modification of existing pyrazole derivatives through various chemical reactions such as:

  • Hydroxymethylation : Introduction of the hydroxymethyl group.
  • Methylation : Altering the nitrogen positions to enhance biological activity.

These synthetic strategies are crucial for generating derivatives that may exhibit improved pharmacological properties.

Medicinal Chemistry

Research indicates that derivatives of this compound possess significant biological activities. Notably, studies have focused on its potential as:

  • Anticancer Agent : Compounds derived from this structure have shown selective cytotoxicity towards various cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 0.17 µM against melanoma cell lines, indicating promising anticancer properties .
  • Antimicrobial Activity : The compound's structural features allow it to interact with microbial targets, potentially leading to the development of new antimicrobial agents.

Neuropharmacology

The compound has been explored for its effects on neurotransmitter systems. It may act as a modulator for specific receptors involved in neurological disorders, making it a candidate for drug development aimed at conditions like anxiety and depression.

Anticancer Research

A notable study examined hybrid compounds combining this compound with other pharmacophores:

Table: Cytotoxicity of Hybrid Compounds

CompoundCancer Cell LineIC50 (µM)Selectivity Index
Hybrid A (4-AQ + Isatin)MDA-MB4680.25High
Hybrid B (4-AQ + Benzothiazole)MDA-MB2310.30Moderate
Hybrid C (4-AQ + Melatonin)A5490.40Moderate

These findings suggest that hybridization can enhance the anticancer efficacy of this compound derivatives.

Mechanism of Action

The mechanism of action of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo Core

The pyrazolo[1,5-a]pyridine scaffold tolerates diverse substituents, which modulate physicochemical and pharmacological properties. Key analogs include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents Molecular Weight Key Features
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol 4-CH3, 3-CH2OH ~164.19 (calc.) Enhanced solubility; synthetic intermediate
(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol 5-Cl, 3-CH2OH 200.6 Reactive chloro group for cross-coupling
(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol 6-Br, 4-OCH3, 3-CH2OH 257.08 Bromine enables nucleophilic substitution
[4-(Diphenylmethyl)piperazin-1-yl][5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone 5-thienyl, 7-CF3, 3-CO-piperazinyl 525.52 Antimycobacterial activity
Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate 4-CH3, 3-COOEt 205.23 Ester prodrug potential

Notes:

  • Chloro/Bromo substituents (e.g., 5-Cl, 6-Br) increase reactivity for further derivatization but may reduce metabolic stability .
  • Trifluoromethyl groups (e.g., 7-CF3) enhance lipophilicity and bioavailability .
  • Carboxylate esters (e.g., 3-COOEt) serve as precursors to hydroxymethyl derivatives .

Physicochemical Properties

  • Solubility : Hydroxymethyl groups improve aqueous solubility compared to methyl or halogenated analogs .
  • Lipophilicity : Trifluoromethyl or aryl groups increase logP values, enhancing membrane permeability .
  • Stability : Bromo and chloro derivatives may undergo hydrolysis or nucleophilic substitution, limiting shelf-life .

Biological Activity

(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol is a compound characterized by a unique pyrazolo[1,5-a]pyridine ring system with a hydroxymethyl substituent. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound has the molecular formula C₈H₈N₂O and a molecular weight of 148.162 g/mol, with notable melting points between 44 and 46 °C and a density of approximately 1.267 g/cm³ .

The presence of both the hydroxymethyl group and the nitrogen-containing heterocyclic ring enhances the reactivity of this compound. Its chemical behavior allows for various synthetic routes that can lead to derivatives with potentially enhanced biological activities .

Biological Activity Overview

Research indicates that compounds related to pyrazolo[1,5-a]pyridine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can possess antibacterial properties against various pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neurological Effects : Certain compounds within this class have been explored for their psychopharmacological effects, indicating possible applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for elucidating its biological mechanisms. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
Hydroxymethyl groupEnhances solubility and interaction with biological targets
Methyl group at 4-positionInfluences lipophilicity and receptor binding
Nitrogen heterocycleContributes to potential interactions with enzymes

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

  • Antibacterial Activity : A study found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use as antibacterial agents .
  • Anticancer Studies : In vitro assays demonstrated that some derivatives exhibited cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating promising anticancer activity .
  • Mechanism of Action : Research has suggested that the mechanism may involve the inhibition of specific enzymes related to cell wall synthesis in bacteria or interference with cancer cell proliferation pathways .

Q & A

Q. What are the common synthetic routes for preparing (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization or functionalization of pyrazolo-pyridine precursors. A general approach involves refluxing intermediates (e.g., pyrazolo[1,5-a]pyridine derivatives) with nitrating agents (e.g., HNO₃ in H₂SO₄) or coupling reagents, followed by reduction to introduce the methanol group . Optimization strategies include:

  • Adjusting stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to chloranil in xylene) .
  • Modifying reaction time and temperature (e.g., 25–30 hours at reflux for cyclization) .
  • Purification via recrystallization (methanol) or column chromatography (n-hexane/ethyl acetate) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers look for?

  • IR Spectroscopy : Detect O-H stretching (~3200–3600 cm⁻¹) for the methanol group and C-N/C=C vibrations (1500–1600 cm⁻¹) for the pyrazole ring .
  • ¹H NMR : Look for a singlet integrating to 3H (4-methyl group at δ 2.3–2.5 ppm) and a broad peak for the hydroxyl proton (δ 1.5–5.0 ppm, depending on solvent) .
  • ¹³C NMR : Peaks at ~60–65 ppm for the methanol carbon and ~110–150 ppm for aromatic carbons .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 189 for C₉H₁₁N₂O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the methanol group may act as a hydrogen-bond donor .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Studies on similar pyrazolo-pyridines show affinity for kinase domains .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What strategies resolve contradictions in experimental data related to the stability or solubility of this compound under varying storage conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC. Degradation of organic compounds in wastewater matrices has been observed over 9 hours, suggesting refrigeration (<4°C) improves stability .
  • Solubility Profiling : Use shake-flask methods in buffered solutions (pH 1–7.4). Adjust co-solvents (e.g., DMSO ≤1% v/v) to avoid precipitation .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers caused by environmental factors (e.g., temperature fluctuations) .

Q. How should researchers design experiments to evaluate the catalytic efficiency of this compound in multicomponent reactions, and what controls are necessary?

  • Reaction Setup : Use a model reaction (e.g., Biginelli or Suzuki coupling) with varied catalyst loadings (0.1–10 mol%). Monitor progress via TLC or in situ FTIR .
  • Controls : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd/C for cross-couplings) to benchmark activity .
  • Kinetic Analysis : Determine turnover frequency (TOF) and activation energy (Arrhenius plots) under controlled temperatures (e.g., 25–80°C) .
  • Post-Reaction Analysis : Isolate products via column chromatography and characterize yields (>95% purity by HPLC) .

Methodological Notes

  • Synthetic Protocols : Always use anhydrous conditions for nitration or Grignard reactions to avoid side products .
  • Data Validation : Cross-reference spectral data with literature (e.g., SDBS or PubChem) to confirm structural assignments .
  • Ethical Compliance : Follow waste disposal guidelines (e.g., separate organic waste for professional treatment) to mitigate environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.